REACTION_CXSMILES
|
C[O:2][C:3](=[O:14])[CH:4]([CH2:10][CH:11]([CH3:13])[CH3:12])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[OH-].[K+]>C(O)C>[CH2:8]([O:7][C:5](=[O:6])[CH:4]([CH2:10][CH:11]([CH3:13])[CH3:12])[C:3]([OH:14])=[O:2])[CH3:9] |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
redissolved in 500 mL water
|
Type
|
WASH
|
Details
|
The solution was washed 2×250 ml diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×250 mL diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)O)CC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |